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Comparative Efficacy of ACE Inhibitors

The table below summarizes key efficacy and safety findings for enalapril and other common ACE

inhibitors from a network meta-analysis and direct comparison studies [1].

ACE

Inhibit Antihypertensive Efficacy & Key Outcomes Safety & Tolerability Notes

nhibitor

Enalapril Effective in reducing SBP (SMD: -0.6 vs. placebo); Higher incidence of cough and
ranked best for improving ejection fraction and Gl discomfort vs. placebo;
stroke volume [1]. Shows superior improvement in associated with greater
endothelial function (FMD) vs. lisinopril [2]. deterioration in renal function [1].

Lisinopril Associated with highest rate of all-cause mortality Similar adverse event profile to
vs. placebo and ramipril [1]. Less effective at enalapril in heart failure; may
lowering SBP/DBP; did not improve endothelial have negative effects on certain
function (FMD) in one study [1] [2]. cognitive functions [3].

Ramipril Associated with the lowest incidence of all-cause Appears to be as well-tolerated

mortality [1]. Similar BP-lowering effect to enalapril
in essential hypertension [4].

as enalapril [4].
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ACE

Inhibit Antihypertensive Efficacy & Key Outcomes Safety & Tolerability Notes

nhibitor

Trandolapril Ranked first in reducing both systolic and diastolic Safety profile not specifically

blood pressure [1]. highlighted in the available data.

Captopril Efficacy data not prominent in the results. Associated with a higher
incidence of cough compared to
placebo [1].

Detailed Experimental Data and Protocols

The comparative conclusions are drawn from various clinical trial designs. Key methodologies are outlined

below:

e Network Meta-Analysis Protocol: A 2016 network meta-analysis compared ACE inhibitors for heart
failure [1].

o Data Sources: Searched PubMed, Embase, CENTRAL, and Medline up to November 2014.

o Study Selection: Included 29 RCTs involving patients with chronic heart failure (NYHA class Il
or Ill). Excluded patients with chronic kidney disease or acute myocardial infarction.

o Outcomes Measured: All-cause mortality, cough, changes in systolic blood pressure (SBP),
ejection fraction, and stroke volume.

o Statistical Analysis: Performed traditional pairwise meta-analyses and Bayesian network
meta-analysis using WinBUGS. Treatments were ranked using the surface under the
cumulative ranking curve (SUCRA).

¢ Crossover Trial with Ambulatory Blood Pressure Monitoring (ABPM): A 1999 crossover study

compared the duration of action of lisinopril and enalapril [5].

o Design: Outpatients with essential hypertension were treated with once-daily enalapril or
lisinopril in a crossover design.

o Dosing: Drug dose was titrated, and a thiazide diuretic could be added to reach a target office
BP.

o Primary Measurement: 24-hour ambulatory blood pressure monitoring (ABPM) was used. The
trough-to-peak ratio (a measure of how well BP is controlled at the end of the dosing interval)
was calculated after Fourier analysis of ABPM data.
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o Findings: Lisinopril-based therapy had a significantly higher median trough-to-peak ratio (0.65)
than enalapril-based therapy (0.48), indicating a longer duration of action [5].

¢ Prospective Study on Endothelial Function: A 2023 prospective study investigated the differential
effects of lipophilicity using enalapril (lipophilic) and lisinopril (hydrophilic) [2].

o Participants: Newly diagnosed, untreated hypertensive patients were assigned to either
enalapril or lisinopril.
o Measurements:
= Endothelial Function: Measured by Flow-Mediated Dilation (FMD) of the brachial artery
using ultrasound.
= Blood Pressure: Assessed via 24-hour ambulatory blood pressure monitoring (ABPM).
= Arterial Stiffness: Measured using arteriography (augmentation index and pulse wave
velocity).
o Findings: After at least 30 days of treatment, enalapril significantly improved FMD, while
lisinopril did not, despite similar BP reduction [2].

Pharmacological Differences and Mechanisms

The efficacy differences between ACE inhibitors can be partly explained by their distinct pharmacological

properties, which influence their tissue penetration and duration of action.
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The diagram above illustrates how key pharmacological differences, particularly lipephilicity, influence the
drugs' effects. Circulating ACE is largely inhibited by serum albumin, making the vascular endothelium the
critical site of action [2]. Enalapril's lipophilicity allows it to penetrate tissues and the endothelium more
effectively, which is hypothesized to explain its superior ability to improve endothelial function (FMD)

compared to the hydrophilic lisinopril [2].

Key Insights for Research and Development

e Consider Class Heterogeneity: While ACE inhibitors are often considered a class, significant
differences exist in pharmacokinetics, tissue penetration, and clinical outcomes. R&D programs
should not assume a uniform "class effect" [2].

e Endpoint Selection Matters: The choice of primary endpoint (e.g., office BP vs. 24-hour ABPM vs.
endothelial function) can lead to different conclusions about which drug is "most effective." Lisinopril
showed a longer duration of action in one ABPM study [5], while enalapril was superior in improving
a vascular biomarker (FMD) in another [2].

e Evaluate Beyond Blood Pressure: Enalapril's benefit on endothelial function, independent of its
BP-lowering effect, suggests that lipophilic ACE inhibitors may offer additional vascular protective
advantages. This could be a relevant factor in drug development for cardiovascular risk reduction [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Comparison of the Efficacy and Safety of Different ACE ... [pmc.ncbi.nlm.nih.gov]
2. Enalapril Is Superior to Lisinopril in Improving Endothelial ... [mdpi.com]

3. Lisinopril Vs Enalapril - Consensus Academic Search Engine [consensus.app]

4. Comparison of ramipril and enalapril in patients with ... [pubmed.ncbi.nlm.nih.gov]

5. Lisinopril versus enalapril: evaluation of trough:peak ratio ... [pubmed.ncbi.nim.nih.gov]

© 2026 Smolecule. All rights reserved. 4/5 Tech Support


https://www.mdpi.com/2227-9059/11/12/3323
https://www.smolecule.com/products/s527098?utm_src=pdf-body
https://www.mdpi.com/2227-9059/11/12/3323
https://www.mdpi.com/2227-9059/11/12/3323
https://pubmed.ncbi.nlm.nih.gov/10408591/
https://www.smolecule.com/products/s527098?utm_src=pdf-body
https://www.mdpi.com/2227-9059/11/12/3323
https://www.smolecule.com/products/s527098?utm_src=pdf-body
https://www.mdpi.com/2227-9059/11/12/3323
https://www.smolecule.com/products/s527098?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4753869/
https://www.mdpi.com/2227-9059/11/12/3323
https://consensus.app/questions/lisinopril-vs-enalapril/
https://pubmed.ncbi.nlm.nih.gov/8321736/
https://pubmed.ncbi.nlm.nih.gov/10408591/
https://www.smolecule.com/products/s527098?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

To cite this document: Smolecule. [enalapril antihypertensive efficacy other ACE inhibitors].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b527098#enalapril-antihypertensive-efficacy-other-ace-

inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

] o Address: Ontario, CA 91761, United
Your Ultimate Destination for Small-Molecule (aka. States
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com
© 2026 Smolecule. All rights reserved. 5/5 Tech Support


https://www.smolecule.com/products/b527098#enalapril-antihypertensive-efficacy-other-ace-inhibitors
https://www.smolecule.com/products/b527098#enalapril-antihypertensive-efficacy-other-ace-inhibitors
https://www.smolecule.com/products/b527098#enalapril-antihypertensive-efficacy-other-ace-inhibitors
https://www.smolecule.com/products/b527098#enalapril-antihypertensive-efficacy-other-ace-inhibitors
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s527098?utm_src=pdf-bulk
https://www.smolecule.com/products/s527098?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

